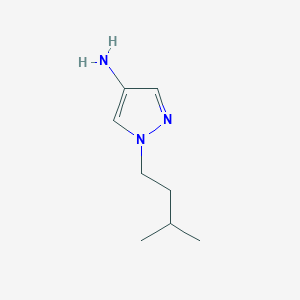
1-(3-Methylbutyl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(3-Methylbutyl)-1H-pyrazol-4-amine is a chemical compound that has been of significant interest to the scientific community due to its potential applications in research. This compound is also known as 3-Methylbutyl-4-amino-1H-pyrazole and is categorized as a pyrazole derivative. The compound's structure comprises a pyrazole ring and an amine group attached to a 3-methylbutyl chain.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-(3-Methylbutyl)-1H-pyrazol-4-amine and its derivatives have been extensively studied for their synthesis and characterization. For instance, a study focused on the synthesis and characterization of pyrazole derivatives, including X-Ray crystal studies and analysis of their bioactivities, which revealed potential antitumor, antifungal, and antibacterial properties (Titi et al., 2020).
Reactivity and Structural Studies
The reactivity of pyrazole derivatives, such as this compound, has been explored in various studies. For example, research on the reactivity of trinitropyrazole derivatives and their N-methyl counterparts revealed insights into nucleophilic substitution reactions, crucial for understanding the chemical properties of these compounds (Dalinger et al., 2013).
Inhibition of Amine Oxidases
The inhibitory effects of pyrazole derivatives on amine oxidases have been investigated, highlighting their potential in biochemical applications. A study demonstrated that certain pyrazole derivatives, such as 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole, can selectively inhibit monoamine oxidases, suggesting their relevance in pharmacological research (Manna et al., 2002).
Structural Elucidation and Antibacterial Activity
Pyrazole-based compounds have also been examined for their structural properties and potential antibacterial activity. A study on pyrazole Schiff bases elucidated their molecular structures and investigated their intermolecular interactions, revealing potential as antibacterial agents (Feng et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various metabolic and signaling pathways
Pharmacokinetics
Similar compounds have been shown to have high plasma clearance, a short-terminal half-life, and rapid and wide tissue distribution . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Similar compounds have been shown to have various effects, such as altering enzyme activity, modulating signal transduction pathways, and affecting cellular proliferation and differentiation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Methylbutyl)-1H-pyrazol-4-amine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action can be influenced by the physiological environment in the body, including the presence of other metabolites, the state of the immune system, and the health status of the individual .
Propiedades
IUPAC Name |
1-(3-methylbutyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMUVQKNCSQAOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


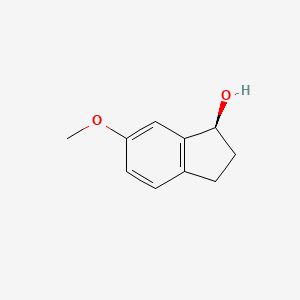
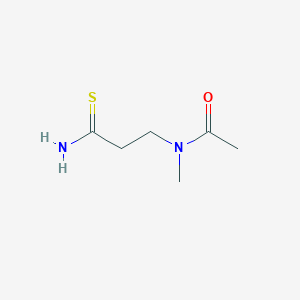

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)


![2-Chloro-N-[3-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B1416234.png)
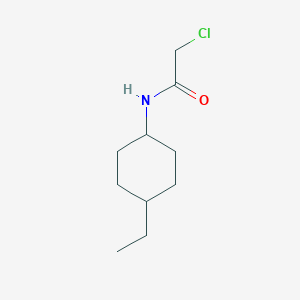
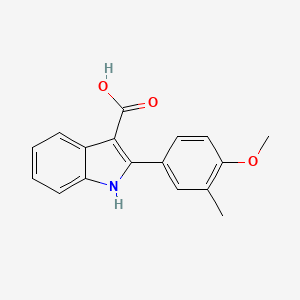
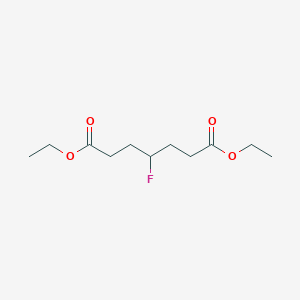
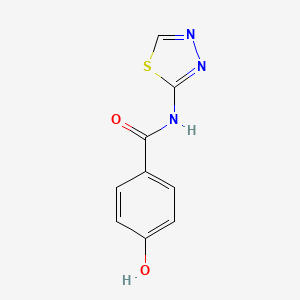
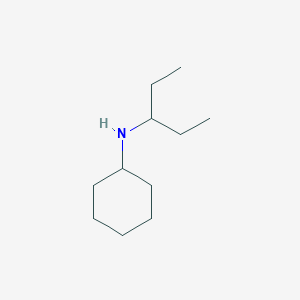
![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)

